molecular formula C7H6ClNO3 B567056 Methyl 3-chloro-5-hydroxypyridine-2-carboxylate CAS No. 1256811-09-2

Methyl 3-chloro-5-hydroxypyridine-2-carboxylate

Cat. No.: B567056
CAS No.: 1256811-09-2
M. Wt: 187.579
InChI Key: RXNSZEHWKPGCGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302+H312+H332;H319;H335, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause eye irritation and may cause respiratory irritation . The precautionary statements are P271;P261;P280, suggesting that use should be in well-ventilated areas, breathing dust/fume/gas/mist/vapors/spray should be avoided, and protective gloves/protective clothing/eye protection/face protection should be worn .

Mechanism of Action

Mode of Action

It’s known that the compound exhibits inhibitory effects on nitric oxide (no) in vitro . This suggests that it may interact with enzymes or receptors involved in the NO pathway, leading to changes in cellular signaling.

Biochemical Pathways

The compound’s NO inhibitory activity suggests it may influence pathways involving NO signaling . NO is a key signaling molecule involved in various physiological processes, including vasodilation, immune response, and neurotransmission.

Result of Action

Its NO inhibitory activity suggests it may have effects on cellular processes regulated by NO signaling .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

Biochemical Analysis

Biochemical Properties

Methyl 3-chloro-5-hydroxypyridine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in cellular metabolism and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of genes involved in inflammatory responses and oxidative stress, thereby altering cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular metabolism and gene expression, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding the dosage-dependent effects is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, this compound can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle and glycolysis, leading to changes in energy production and cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which in turn affects its biological activity and function. Understanding these transport mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function . Targeting signals and post-translational modifications direct this compound to particular compartments or organelles within the cell. For instance, it may localize to the mitochondria, where it can impact energy production and oxidative stress responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-5-hydroxypyridine-2-carboxylate typically involves the chlorination of 3-hydroxy-2-pyridinecarboxylic acid followed by esterification. One common method involves the use of thionyl chloride (SOCl2) to introduce the chlorine atom, followed by reaction with methanol (MeOH) to form the methyl ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings.

Properties

IUPAC Name

methyl 3-chloro-5-hydroxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-7(11)6-5(8)2-4(10)3-9-6/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNSZEHWKPGCGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856539
Record name Methyl 3-chloro-5-hydroxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256811-09-2
Record name Methyl 3-chloro-5-hydroxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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